6,7-Bis(3-methoxyphenyl)-2-sulfanylpteridin-4-ol
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Overview
Description
6,7-Bis(3-methoxyphenyl)-2-sulfanylpteridin-4-ol is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This specific compound is characterized by the presence of two 3-methoxyphenyl groups and a sulfanyl group attached to the pteridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(3-methoxyphenyl)-2-sulfanylpteridin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives under controlled conditions.
Introduction of Methoxyphenyl Groups: The 3-methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions. This step often requires the use of methoxybenzene derivatives and suitable catalysts.
Addition of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, typically using thiol reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(3-methoxyphenyl)-2-sulfanylpteridin-4-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pteridine core, using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pteridine derivatives
Substitution: Various substituted pteridine derivatives
Scientific Research Applications
6,7-Bis(3-methoxyphenyl)-2-sulfanylpteridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridine derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6,7-Bis(3-methoxyphenyl)-2-sulfanylpteridin-4-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and regulation.
Comparison with Similar Compounds
Similar Compounds
6,7-Bis(3-methoxyphenyl)pteridine-4-ol: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
6,7-Bis(4-methoxyphenyl)-2-sulfanylpteridin-4-ol: Similar structure but with different substitution patterns on the aromatic rings.
Uniqueness
6,7-Bis(3-methoxyphenyl)-2-sulfanylpteridin-4-ol is unique due to the presence of both methoxyphenyl and sulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6,7-bis(3-methoxyphenyl)-2-sulfanylidene-1H-pteridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-26-13-7-3-5-11(9-13)15-16(12-6-4-8-14(10-12)27-2)22-18-17(21-15)19(25)24-20(28)23-18/h3-10H,1-2H3,(H2,22,23,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYMQBUJNQWYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(NC(=S)NC3=O)N=C2C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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